α-Amylase Inhibitory Potency: Erythrocentaurin vs. Swertiamarin and Acarbose
Erythrocentaurin exhibits concentration-dependent α-amylase inhibition with an IC50 of 1.67 ± 0.28 mg/mL . In a directly comparable study using the same experimental conditions, its parent glycoside swertiamarin was less potent, with an IC50 of 1.25 ± 0.29 mg/mL . While the standard drug acarbose serves as a common baseline (IC50 = 627 µM in a separate study), the distinct potency of erythrocentaurin compared to swertiamarin highlights that the aglycone and glycoside are not interchangeable .
| Evidence Dimension | In vitro α-amylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.67 ± 0.28 mg/mL |
| Comparator Or Baseline | Swertiamarin: 1.25 ± 0.29 mg/mL; Acarbose: 627 µM (standard baseline) |
| Quantified Difference | Erythrocentaurin IC50 is 1.34-fold higher (less potent) than swertiamarin; acarbose IC50 is not directly comparable due to different units and assay conditions. |
| Conditions | α-Amylase inhibition assay in vitro (phosphate buffer, pH 6.8, 37°C) |
Why This Matters
Procuring the correct molecular entity (aglycone vs. glycoside) is critical for experimental reproducibility, as the data show a quantifiable difference in α-amylase inhibitory potency.
- [1] Hassan N, Ahamad J, Amin S, Mujeeb M, Mir SR. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity. J Sep Sci. 2015; 38: 592-598. View Source
- [2] Chemical constituents of Swertia kouitchensis Franch. Reference to acarbose IC50. Data accessed via BioCrick Natural Products Database. View Source
